![molecular formula C18H21NO2 B4709050 1-(2-ethoxy-1-naphthoyl)piperidine](/img/structure/B4709050.png)
1-(2-ethoxy-1-naphthoyl)piperidine
Overview
Description
1-(2-ethoxy-1-naphthoyl)piperidine, also known as NNE1, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the family of naphthoylindoles and acts on the cannabinoid receptors in the brain and other parts of the body.
Mechanism of Action
1-(2-ethoxy-1-naphthoyl)piperidine acts on the endocannabinoid system, which is a complex network of receptors and neurotransmitters that regulate various physiological processes such as pain, inflammation, and appetite. This compound binds to the CB1 and CB2 receptors, which are located in the brain, immune system, and other parts of the body. This binding activates the receptors, leading to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the analgesic and anti-inflammatory effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce pain and inflammation, induce apoptosis in cancer cells, and regulate appetite. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been found to have neuroprotective effects, which can prevent neuronal damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
1-(2-ethoxy-1-naphthoyl)piperidine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. This compound is also stable and can be stored for long periods without degradation. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its effects on the human body are not yet fully understood. Additionally, this compound may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on 1-(2-ethoxy-1-naphthoyl)piperidine. One area of interest is the development of this compound-based drugs for the treatment of pain and inflammation. Another area of research is the investigation of the potential anti-cancer properties of this compound. Additionally, there is a need for further studies on the mechanism of action of this compound and its effects on the human body. Overall, the research on this compound has the potential to lead to the development of new drugs for the treatment of various diseases.
Scientific Research Applications
1-(2-ethoxy-1-naphthoyl)piperidine has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic, anti-inflammatory, and anti-cancer properties. In a study conducted on mice, this compound was found to reduce pain and inflammation by activating the CB1 and CB2 receptors. Another study demonstrated that this compound inhibited the growth of cancer cells by inducing apoptosis.
properties
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-piperidin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-21-16-11-10-14-8-4-5-9-15(14)17(16)18(20)19-12-6-3-7-13-19/h4-5,8-11H,2-3,6-7,12-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSYTZZVJGFBIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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